1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the serine protease HtrA2/Omi, which plays a crucial role in apoptosis and neurodegenerative diseases. This compound has attracted significant attention from the scientific community due to its potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the serine protease HtrA2/Omi. This protease is involved in the regulation of apoptosis and is overexpressed in various neurodegenerative diseases. By inhibiting the activity of HtrA2/Omi, this compound can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HtrA2/Omi, which is involved in the regulation of apoptosis. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its potent and selective inhibition of HtrA2/Omi, which makes it an ideal tool for studying the role of this protease in various diseases. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research on 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide. One promising direction is the development of more potent and selective inhibitors of HtrA2/Omi, which could lead to the development of novel therapies for various diseases. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step involves the reaction between 1-cyclohexylmethyl-4-(3-isopropoxypropyl)piperidine-3,4-dicarboxylic acid and thionyl chloride to form the corresponding acid chloride. This is followed by the reaction between the acid chloride and the amine to form the target compound.
Scientific Research Applications
1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to inhibit the activity of HtrA2/Omi, which is involved in the regulation of cell death. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
properties
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-15(2)24-12-6-11-20-19(23)17-9-10-18(22)21(14-17)13-16-7-4-3-5-8-16/h15-17H,3-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWWHSXMTVRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.